molecular formula C8H15NO2 B181406 Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate CAS No. 197904-11-3

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Cat. No.: B181406
CAS No.: 197904-11-3
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-NKWVEPMBSA-N
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Description

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both an amino group and an ester group in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the (1S,2R) enantiomer with high enantiomeric excess .

Another approach involves the resolution of racemic mixtures using chiral acids or bases. This method can be used to separate the desired enantiomer from its mirror image, providing a pure sample of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to achieve the desired stereochemistry on a large scale. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: Employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing its binding affinity and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: The enantiomer of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, with opposite stereochemistry.

    1-Aminocyclopropanecarboxylic Acid: A structurally related compound with a smaller cyclopropane ring.

    2-Aminocyclopentanecarboxylic Acid: A similar compound lacking the ethyl ester group

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .

Biological Activity

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a chiral compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a chiral amino acid derivative. Its unique stereochemistry is crucial for its reactivity and interaction with biological systems. The compound is often utilized in organic synthesis and has potential applications in medicinal chemistry due to its ability to act as a ligand in enzyme interactions and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting their catalytic activity. This inhibition may result from competitive binding at the active site or allosteric modulation of enzyme function.
  • Receptor Binding : this compound can bind to various receptors, influencing their activity and triggering downstream signaling pathways. This interaction is particularly significant in the context of neurotransmitter systems where amino acids play a critical role.

1. Pharmacological Applications

Research indicates that this compound may serve as a potential therapeutic agent due to its ability to modulate biological pathways. Studies have shown its efficacy in:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels and receptor sensitivity, potentially impacting mood and cognitive functions.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could exhibit anti-inflammatory properties by modulating inflammatory pathways.

2. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential for drug development targeting metabolic disorders .
  • Another research effort focused on the synthesis of various stereoisomers of 2-aminocyclopentanecarboxylic acid derivatives highlighted the importance of stereochemistry in determining biological activity and receptor selectivity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylateCarbamate-protected amino acidUsed in peptide synthesis; moderate enzyme inhibition
Ethyl (1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylateCarbamate-protected amino acidSimilar applications; enhanced stability during reactions
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylateCarbamate-protected amino acidSignificant for enzyme-substrate interaction studies

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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